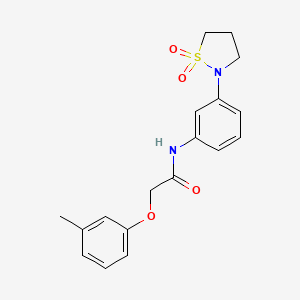

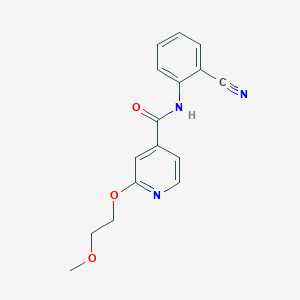

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyloxy)acetamide, also known as DTT-001, is a novel compound with potential applications in scientific research.

Scientific Research Applications

Oxazolidinone Antibacterial Agents

Oxazolidinones, including analogs like U-100592 and U-100766, represent a novel class of antimicrobial agents that inhibit bacterial protein synthesis through a unique mechanism. These compounds have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens, including both methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus species, Streptococcus pyogenes, Streptococcus pneumoniae, Corynebacterium spp., Moraxella catarrhalis, Listeria monocytogenes, and Bacteroides fragilis. Notably, strains resistant to common antibiotics, such as vancomycin-resistant enterococci, penicillin-resistant pneumococci, and Mycobacterium tuberculosis strains resistant to antitubercular agents, were not cross-resistant to these oxazolidinones. The presence of human serum did not affect the antibacterial activities, and the compounds demonstrated a bacteriostatic effect against staphylococci and enterococci, but a bactericidal effect against streptococci. Additionally, there was no rapid development of resistance against these compounds in staphylococcal and enterococcal strains after serial transfer on drug gradient plates (Zurenko et al., 1996).

Antioxidant Activity of Coumarin Derivatives

The antioxidant activities of synthesized coumarins, such as N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, have been studied and compared with known antioxidants like ascorbic acid. These compounds were synthesized from reactions involving maleic anhydride or mercaptoacetic acid and showed significant antioxidant activity in various assays, indicating their potential as antioxidant agents (Kadhum et al., 2011).

Dynamic NMR Properties and Synthetic Applications

The synthesis and dynamic NMR properties of various compounds related to oxazolidinones and thiazolidinones have been explored, highlighting the potential of these compounds in pharmaceutical research. For example, the preparation of 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide utilizing optically pure compounds demonstrated interesting dynamic NMR properties, which could be valuable in the design of new pharmaceuticals (Samimi et al., 2010).

Radiosynthesis and Imaging Applications

The development of radiolabeled compounds for imaging applications, such as [phenyl-4-3H] acetochlor and [2, 2-dimethyl-3H]R-29148, underlines the importance of oxazolidinones and related compounds in the field of diagnostic research and drug development. These compounds are essential for studying the metabolism and mode of action of herbicides and safeners, providing insights into their environmental and biological behaviors (Latli & Casida, 1995).

properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-14-5-2-8-17(11-14)24-13-18(21)19-15-6-3-7-16(12-15)20-9-4-10-25(20,22)23/h2-3,5-8,11-12H,4,9-10,13H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGCUEMXAXYOSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyloxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381474.png)

![5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2381476.png)

![2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid](/img/structure/B2381480.png)

![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2381482.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2381488.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2381494.png)

![4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2381497.png)